Antibiotic C-02

Description

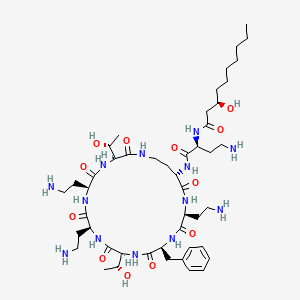

C-02 is a proteolysis-targeting chimera (PROTAC) that combines the hexokinase inhibitor lonidamine with the cereblon ligand thalidomide. This compound is designed to induce the degradation of hexokinase 2 in various cancer cells, making it a promising candidate for cancer treatment .

Properties

Molecular Formula |

C47H81N13O12 |

|---|---|

Molecular Weight |

1020.2 g/mol |

IUPAC Name |

(3R)-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxydecanamide |

InChI |

InChI=1S/C47H81N13O12/c1-4-5-6-7-11-14-30(63)26-37(64)53-31(15-20-48)40(65)56-35-19-24-52-46(71)38(27(2)61)59-44(69)34(18-23-51)55-41(66)33(17-22-50)57-47(72)39(28(3)62)60-45(70)36(25-29-12-9-8-10-13-29)58-42(67)32(16-21-49)54-43(35)68/h8-10,12-13,27-28,30-36,38-39,61-63H,4-7,11,14-26,48-51H2,1-3H3,(H,52,71)(H,53,64)(H,54,68)(H,55,66)(H,56,65)(H,57,72)(H,58,67)(H,59,69)(H,60,70)/t27-,28-,30-,31+,32+,33+,34+,35+,36+,38+,39+/m1/s1 |

InChI Key |

OJEWEBOVYOLECT-IATJQMBYSA-N |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)O)CCN)CCN)[C@@H](C)O)O |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-02 involves the conjugation of lonidamine and thalidomide through a linker. The reaction conditions typically include the use of organic solvents such as methanol or ethanol, and the process may involve multiple steps of purification to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of C-02 would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: C-02 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

C-02 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study PROTAC mechanisms and degradation pathways.

Biology: Investigated for its effects on cellular metabolism and glycolysis inhibition.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to degrade hexokinase 2 and induce cytotoxicity in cancer cells.

Industry: Potential applications in the development of new cancer therapies and drug delivery systems.

Mechanism of Action

C-02 exerts its effects by targeting hexokinase 2 for degradation. The mechanism involves the binding of C-02 to hexokinase 2 and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of hexokinase 2. This process disrupts glycolysis and induces mitochondrial damage, resulting in cytotoxicity in cancer cells .

Comparison with Similar Compounds

C-01: Another PROTAC compound with a different target protein.

C-03: A similar compound that targets a different enzyme for degradation.

Comparison: C-02 is unique in its ability to specifically target hexokinase 2, making it distinct from other PROTAC compounds that may target different proteins or enzymes. Its combination of lonidamine and thalidomide provides a unique mechanism of action that sets it apart from other similar compounds.

Q & A

Basic Question: What frameworks are recommended for formulating research questions on Antibiotic C-02's mechanism of action?

Answer:

To structure research questions systematically, employ frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example:

- PICO : In Staphylococcus aureus (Population), how does this compound (Intervention) compare to vancomycin (Comparison) in reducing biofilm formation (Outcome)?

- FINER : Ensure the question addresses gaps in understanding resistance mechanisms while adhering to ethical guidelines for in vivo models.

These frameworks help clarify objectives and align methods with hypotheses .

Basic Question: How to structure the introduction and hypothesis in a preclinical study on this compound?

Answer:

The introduction should contextualize this compound within existing literature, emphasizing unresolved issues (e.g., resistance patterns or pharmacokinetic limitations). Use a logical flow:

Background : Summarize prior findings on structural analogs of this compound.

Gap Identification : Highlight understudied aspects (e.g., efficacy against Gram-negative bacteria).

Hypothesis : Avoid stating "the hypothesis is..." explicitly. Instead, use rationale-driven phrasing: "Because this compound exhibits enhanced membrane permeability in preliminary assays, it is expected to overcome efflux-pump-mediated resistance in Pseudomonas aeruginosa."

This approach links background to experimental goals without redundancy .

Advanced Question: How to design a questionnaire assessing prescriber knowledge about this compound while minimizing bias?

Answer:

Tool Adaptation : Use validated templates from prior antimicrobial studies (e.g., semi-structured tools with Likert scales) and modify questions to focus on C-02’s unique properties .

Neutral Wording : Avoid leading questions (e.g., "Why is this compound superior to older drugs?"). Replace with neutral alternatives: "What factors influence your decision to prescribe this compound?" .

Pilot Testing : Conduct cognitive interviews with a sample cohort to identify ambiguities.

Confidentiality : Ensure anonymity to reduce response bias, as done in multicenter surveys on antibiotic prescribing patterns .

Advanced Question: What methodologies address discrepancies between in vitro efficacy and clinical trial outcomes of this compound?

Answer:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Simulate human drug exposure levels in animal models to reconcile in vitro MIC data with observed clinical outcomes .

Confounding Variable Analysis : Use multivariate regression to adjust for factors like patient comorbidities or drug interactions that may mask efficacy .

Biofilm vs. Planktonic Assays : Compare results from standard broth microdilution (planktonic cells) versus biofilm-specific models, as biofilms often reduce antibiotic susceptibility .

Basic Question: What are the key components of a methods section in pharmacokinetic studies of this compound?

Answer:

Include:

- Drug Preparation : Detailed reconstitution steps (solvent, concentration) and stability data under storage conditions .

- Animal/Human Models : Specify species, dosing regimens, and ethical approvals .

- Analytical Techniques : HPLC/MS protocols for plasma concentration measurements, including validation parameters (e.g., limit of detection).

- Data Reproducibility : Provide equipment specifications and software versions to enable replication .

Advanced Question: How to ensure statistical power and sample representativeness in multicenter trials for this compound?

Answer:

Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine minimum participants, accounting for expected dropout rates.

Stratified Sampling : Recruit cohorts reflecting demographic diversity (age, gender, comorbidities) to generalize findings .

Site-Specific Training : Standardize data collection protocols across centers to reduce variability, as recommended in infection control studies .

Basic Question: How to conduct a literature review to contextualize this compound within existing antibiotic resistance research?

Answer:

Database Selection : Use PubMed, Web of Science, and EMBASE with Boolean terms: "this compound" AND ("resistance mechanisms" OR "pharmacokinetics").

Critical Appraisal : Prioritize studies with transparent methods and independent validation over industry-sponsored research .

Synthesis : Organize findings into thematic tables (e.g., "C-02's efficacy across bacterial genera") to identify trends and gaps .

Advanced Question: What strategies validate experimental findings when encountering contradictory data on this compound's spectrum of activity?

Answer:

Triangulation : Cross-validate using multiple assays (e.g., time-kill curves, genomic sequencing of resistant mutants) .

Meta-Analysis : Pool data from independent studies to assess heterogeneity and publication bias .

Blinded Reanalysis : Engage third-party labs to repeat experiments without prior knowledge of original results, reducing confirmation bias .

Basic Question: How to present tabular data in manuscripts to effectively communicate this compound's minimum inhibitory concentration (MIC) results?

Answer:

- Header Clarity : Label tables with sample sizes and statistical tests (e.g., "MIC90 Values for this compound Against ESKAPE Pathogens (n=120 isolates)") .

- Standardized Units : Use µg/mL for MICs and include footnotes for breakpoints (e.g., CLSI guidelines).

- Supplemental Material : Provide raw data (e.g., growth curves) in appendices for peer review .

Advanced Question: What experimental controls are critical in assessing this compound's synergistic effects with other antimicrobial agents?

Answer:

Checkerboard Assay Controls : Include monotherapy arms for each drug and solvent controls to rule out excipient interference .

Neutralization Controls : In time-kill studies, add neutralizing agents (e.g., charcoal) to distinguish bacteriostatic vs. bactericidal effects .

Resistance Checks : Sequence target genes pre-/post-exposure to confirm synergy does not accelerate resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.